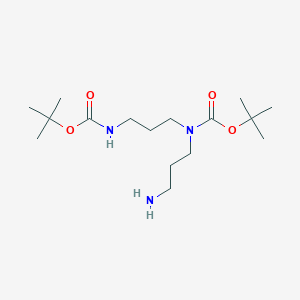
N-(2-fluorophenyl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-methylpentanamide, commonly known as NFP, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder with a molecular formula of C12H17FNO and a molecular weight of 209.27 g/mol. NFP is widely used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of NFP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain and nervous system. It has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety, mood, and pain perception. NFP has also been shown to inhibit the activity of certain enzymes and receptors that are involved in the inflammatory response.
Biochemical and Physiological Effects
NFP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, and to have anticonvulsant properties. NFP has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation. It has been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
NFP has several advantages for use in lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. It has been shown to have low toxicity and a favorable safety profile, making it a safe and effective candidate for use in animal studies. However, NFP has some limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain applications.
Future Directions
There are several potential future directions for research on NFP. One area of interest is the development of new therapeutic applications for NFP, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the development of new diagnostic tools for the detection of cancer and other abnormal cells in the body. Further research is also needed to better understand the mechanism of action of NFP and to identify potential side effects and safety concerns.
Synthesis Methods
NFP can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 2-bromo-2-methylpentanoyl chloride in the presence of a base. The resulting intermediate is then treated with an amine to form NFP. The synthesis of NFP is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
NFP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and disorders. NFP has also been studied for its potential use as a diagnostic tool for detecting cancer cells and other abnormal cells in the body.
properties
CAS RN |
6173-96-2 |
|---|---|
Product Name |
N-(2-fluorophenyl)-2-methylpentanamide |
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-6-9(2)12(15)14-11-8-5-4-7-10(11)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
DVDNTZYKBWMPNM-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1F |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



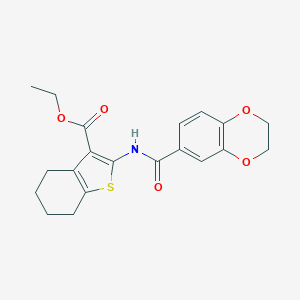

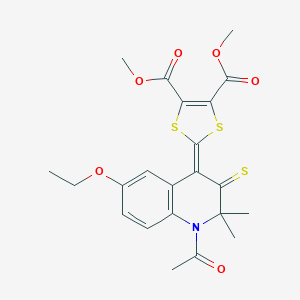
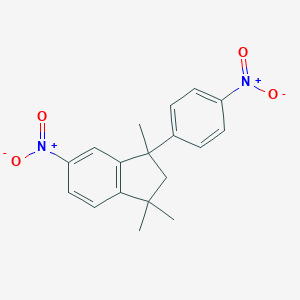
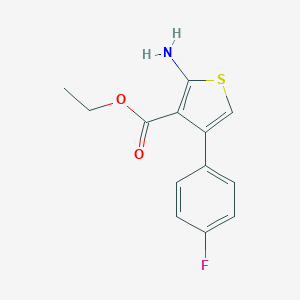

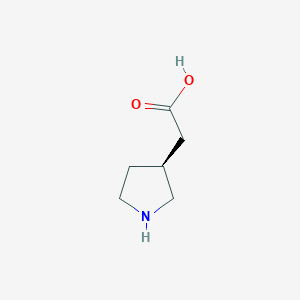
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)


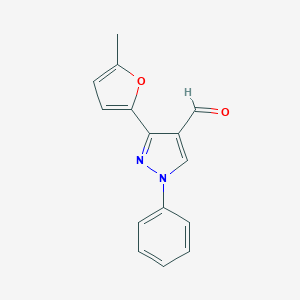
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
